5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride
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Overview
Description
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which makes it a valuable scaffold for the development of new therapeutic agents. Its structural framework is often utilized in the design of kinase inhibitors and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride typically involves the following steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate, and the implementation of efficient reaction conditions, such as high-temperature cycloaddition and selective reduction, ensure the feasibility of large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the lactam group.
Substitution: N-arylation and other substitution reactions are common
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane is often used for selective reduction.
Substitution: Buchwald and Chan arylations are performed using aryl boronic acids or aryl iodides in the presence of copper (II) acetate
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives
- Hexahydroazepines
- Homopiperazines
Uniqueness
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is unique due to its seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design and medicinal chemistry .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-8-6-7-2-4-9-10(7)5-1;/h2,4,8H,1,3,5-6H2;1H |
InChI Key |
ZTDGYHHQKXAVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC=NN2C1.Cl |
Origin of Product |
United States |
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